Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate), also known as Methyl CA-074Me, is a small molecule inhibitor of Cathepsin B. Cathepsin B is a lysosomal cysteine protease enzyme involved in various cellular processes, including protein degradation and antigen presentation. Research suggests that inhibiting Cathepsin B may be a therapeutic strategy for certain diseases, including cancer and neurodegenerative diseases []. Studies have shown that Methyl CA-074Me effectively inhibits Cathepsin B activity in vitro and in vivo [, ].
CA-074 methyl ester is a synthetic compound that serves as a selective inhibitor of cathepsin B, a cysteine protease involved in various physiological and pathological processes, including protein degradation, tumor invasion, and apoptosis. The compound is characterized by its ability to permeate cell membranes, allowing it to exert its effects intracellularly. Upon entering cells, CA-074 methyl ester is hydrolyzed by intracellular esterases to release the active form, CA-074, which demonstrates potent inhibition of cathepsin B activity at low concentrations .
CA-074 methyl ester undergoes hydrolysis in the presence of esterases, converting it into CA-074. This reaction is crucial for its biological activity. The methylation of the C-terminal proline in CA-074 significantly reduces its potency and alters its pH-dependent inhibition characteristics. Specifically, CA-074 methyl ester exhibits much weaker inhibition of cathepsin B compared to its non-methylated counterpart at various pH levels, demonstrating a marked decrease in efficacy .
The synthesis of CA-074 methyl ester typically involves the following steps:
This synthetic route allows for the efficient production of CA-074 methyl ester for research and therapeutic applications .
CA-074 methyl ester is primarily used in research settings to study the role of cathepsin B in various biological processes. Its applications include:
Research indicates that CA-074 methyl ester interacts with specific residues in the active site of cathepsin B. The binding affinity and interaction dynamics are influenced by pH levels; for instance, CA-074 demonstrates stronger binding at acidic pH than at neutral pH due to favorable ionic interactions with key histidine residues in the enzyme's active site . These findings highlight the importance of environmental conditions on the efficacy of CA-074 methyl ester.
Several compounds exhibit similar properties to CA-074 methyl ester, particularly regarding their role as protease inhibitors. Below is a comparison highlighting their uniqueness:
| Compound Name | Inhibition Target | Selectivity | Potency (IC50) | Unique Features |
|---|---|---|---|---|
| CA-074 | Cathepsin B | High | 0.05 µM | Strong pH-dependent inhibition |
| E-64 | Cathepsins | Moderate | 0.1 µM | Broad-spectrum cysteine protease inhibitor |
| Z-FY(OH)-FMK | Caspases | High | 0.01 µM | Irreversible inhibitor |
| Leupeptin | Serine & cysteine proteases | Moderate | 10 µM | Non-selective protease inhibitor |
CA-074 stands out due to its high selectivity for cathepsin B and its significant pH-dependent inhibition profile, making it particularly useful for studies focused on this specific enzyme .
CA-074 methyl ester represents a synthetic peptide-based compound with a precisely defined molecular composition [1] [2]. The compound exhibits a molecular formula of C19H31N3O6, comprising nineteen carbon atoms, thirty-one hydrogen atoms, three nitrogen atoms, and six oxygen atoms [1] [3]. The molecular weight is established at 397.47 grams per mole, with the exact mass determined through high-resolution mass spectrometry as 397.22128572 daltons [1] [15].
The compound is formally designated by its International Union of Pure and Applied Chemistry name as methyl (2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate [1] [2]. This nomenclature reflects the complex stereochemical arrangement and functional group distribution throughout the molecule [9]. The Chemical Abstracts Service registry number 147859-80-1 provides unique identification for this compound in chemical databases [1] [5].
| Property | Value |
|---|---|
| Molecular Formula | C19H31N3O6 [1] |
| Molecular Weight (g/mol) | 397.47 [1] [5] |
| CAS Registry Number | 147859-80-1 [1] [5] |
| Chemical Name (IUPAC) | methyl (2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate [1] |
| Common Synonyms | CA-074Me, CA 074 methyl ester, Cathepsin B Inhibitor IV [1] [19] |
| Appearance | Solid powder [3] [5] |
| Color | White to off-white [5] [19] |
The molecular architecture of CA-074 methyl ester incorporates several distinct functional domains that contribute to its biological activity . The compound contains a reactive oxirane ring system, a propylcarbamoyl substituent, an isoleucyl residue, and a methyl-protected proline terminus [3] . These structural elements are arranged in a specific spatial configuration that enables selective interaction with the target enzyme cathepsin B [7] [12].
The chemical structure of CA-074 methyl ester demonstrates a carefully orchestrated arrangement of functional groups that collectively confer its inhibitory properties against cathepsin B [7] [12]. The compound functions as a cell-permeable prodrug that undergoes enzymatic conversion to the active form CA-074 upon cellular uptake [19].
The central oxirane ring represents the primary reactive center of the molecule, serving as an electrophilic warhead that forms irreversible covalent bonds with the active site cysteine residue of cathepsin B [7] [12]. This three-membered ring system exhibits inherent strain that renders it susceptible to nucleophilic attack, facilitating the formation of a stable thioether linkage with the target enzyme [7]. The stereochemical configuration of the oxirane ring, specifically the (2S,3S) arrangement, is critical for proper orientation within the enzyme active site [7] [9].
The propylcarbamoyl group attached to the oxirane ring serves multiple functional roles [7] [12]. This substituent enhances binding affinity through hydrogen bonding interactions with the S2' subsite of cathepsin B, while also contributing to the overall selectivity profile of the inhibitor [7]. The propyl chain provides hydrophobic interactions that stabilize the enzyme-inhibitor complex [12].
| Structural Component | Location in Molecule | Functional Role |
|---|---|---|
| Oxirane (Epoxide) Ring | Central reactive moiety | Irreversible binding to active site cysteine of cathepsin B through nucleophilic attack [7] [12] |
| Propylcarbamoyl Group | Attached to C3 position of oxirane ring | Enhances binding affinity through hydrogen bonding with S2' subsite of cathepsin B [7] |
| Isoleucyl Residue | Middle segment of the molecule | Provides specificity through interaction with S1 subsite of cathepsin B [7] |
| Proline Residue | C-terminal region | Contributes to proper positioning of the inhibitor in the active site [7] |
| Methyl Ester Group | C-terminal end of proline residue | Increases cell permeability; converted to free acid (CA-074) by cellular esterases [19] |
| Stereochemistry | (2S,3S) configuration at oxirane ring; (2S,3S) at isoleucine; (2S) at proline | Critical for proper orientation and binding to cathepsin B active site [7] [9] |
| Peptide Backbone | Connects isoleucyl and proline residues | Maintains proper spatial arrangement of functional groups [7] |
The isoleucyl residue provides essential recognition elements for interaction with the S1 subsite of cathepsin B [7]. The branched aliphatic side chain of isoleucine establishes hydrophobic contacts that contribute to binding specificity and affinity [7]. The stereochemical configuration of this residue, designated as (2S,3S), is maintained through the synthetic process and is essential for biological activity [9].
The proline residue at the C-terminus serves both structural and functional purposes [7]. The cyclic nature of proline restricts conformational flexibility, thereby maintaining the proper spatial arrangement of the molecule for optimal binding [7]. The methyl ester modification of the proline carboxyl group significantly alters the pharmacological properties of the compound compared to the free acid form [7] [12].
The methylation of the C-terminal proline dramatically reduces the potency of the inhibitor and eliminates the pH-dependent inhibition characteristics observed with the parent compound CA-074 [7] [12]. Specifically, CA-074 methyl ester exhibits much weaker inhibition of cathepsin B compared to its non-methylated counterpart at various pH levels, demonstrating markedly decreased efficacy [7].
The stereochemical properties of CA-074 methyl ester are fundamental to its biological activity and selectivity profile [7] [9]. The molecule contains five defined chiral centers, each contributing to the overall three-dimensional architecture required for enzyme recognition and binding [1].
The absolute stereochemical configuration of CA-074 methyl ester follows a specific pattern throughout the molecular framework [9]. The oxirane ring adopts the (2S,3S) configuration, which is essential for proper positioning of the electrophilic carbon for nucleophilic attack by the active site cysteine [7] [9]. The isoleucyl residue maintains the (2S,3S) configuration characteristic of the natural L-isoleucine amino acid [9]. The proline residue exhibits the (2S) configuration consistent with natural L-proline [9].
| Parameter | Value |
|---|---|
| Total Chiral Centers | 5 [1] |
| Defined Atom Stereocenters | 5 [1] |
| Undefined Atom Stereocenters | 0 [1] |
| Defined Bond Stereocenters | 0 [1] |
| Undefined Bond Stereocenters | 0 [1] |
| Absolute Configuration | (2S,3S) for oxirane; (2S) for proline; (2S,3S) for isoleucine [9] |
| Key Stereochemical Features | Trans-oxirane configuration critical for activity [9] |
The conformational analysis of CA-074 methyl ester reveals a molecule with restricted flexibility due to the presence of rigid structural elements [9]. The oxirane ring maintains a fixed three-membered ring geometry with limited conformational freedom [9]. This rigidity is essential for maintaining the proper orientation of the reactive electrophilic center [7].
The peptide backbone connecting the isoleucyl and proline residues adopts a trans configuration, which is thermodynamically favored and maintained through the partial double bond character of the amide linkages [9]. The proline residue introduces additional conformational constraints due to its cyclic structure, which restricts rotation around the nitrogen-carbon bond [9].
| Conformational Feature | Description | Significance |
|---|---|---|
| Oxirane Ring Conformation | Rigid three-membered ring with trans configuration; limited conformational flexibility | Essential for proper positioning of the reactive epoxide for nucleophilic attack by active site cysteine [7] |
| Peptide Bond Geometry | Trans configuration in peptide bonds; planar arrangement due to partial double bond character | Maintains proper spatial arrangement for binding to cathepsin B active site [7] |
| Proline Ring Pucker | Adopts envelope conformation; restricts rotation around N-C bond | Restricts conformational space; contributes to proper positioning in enzyme binding pocket [7] |
| Isoleucyl Side Chain | Extended conformation with methyl and ethyl groups in staggered arrangement | Provides hydrophobic interactions with S1 subsite of cathepsin B [7] |
| Overall Molecular Shape | Extended conformation with distinct binding regions for interaction with cathepsin B subsites | Complementary to the active site topology of cathepsin B; critical for selective inhibition [7] |
| Intramolecular Hydrogen Bonding | Potential hydrogen bonding between carbonyl and amide groups stabilizes preferred conformation | Stabilizes bioactive conformation required for optimal binding to cathepsin B [7] |
| Rotational Freedom | Limited by rigid oxirane ring and proline residue; flexibility in propyl chain and isoleucyl side chain | Balance between rigidity (for specificity) and flexibility (for binding adaptation) [7] |
The overall molecular shape of CA-074 methyl ester adopts an extended conformation that positions the various functional groups for optimal interaction with the corresponding subsites of cathepsin B [7]. This extended arrangement is stabilized by intramolecular hydrogen bonding interactions between carbonyl oxygen atoms and amide hydrogen atoms [7].
The propylcarbamoyl chain retains some conformational flexibility, allowing for induced-fit binding within the enzyme active site [7]. Similarly, the isoleucyl side chain possesses rotational freedom around the carbon-carbon bonds, enabling adaptation to the binding pocket geometry [7].
The solubility profile of CA-074 methyl ester demonstrates selective dissolution behavior across different solvent systems [3] [5]. The compound exhibits excellent solubility in dimethyl sulfoxide, with concentrations exceeding 215 milligrams per milliliter, equivalent to 540.92 millimolar [3]. This high solubility in dimethyl sulfoxide makes it a preferred solvent for stock solution preparation in research applications [3].
The aqueous solubility of CA-074 methyl ester is markedly limited under standard conditions [3] [16]. In water at room temperature, the compound demonstrates poor solubility with concentrations below 0.1 milligrams per milliliter [16]. However, enhanced dissolution can be achieved through thermal activation, with warming to 37 degrees Celsius enabling solubility up to 26.66 milligrams per milliliter, corresponding to 67.07 millimolar [3].
| Solvent | Solubility | Notes |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | ≥ 215 mg/mL (540.92 mM) [3] | Saturation unknown |
| Water (H2O) | < 0.1 mg/mL (insoluble) [16] | Ultrasonic treatment required |
| Water (with warming) | 26.66 mg/mL (67.07 mM) [3] | Need warming to 37°C |
| Methanol | Soluble [24] | Data from chemical suppliers |
| Dimethylformamide (DMF) | Soluble [24] | Data from chemical suppliers |
| Dichloromethane (DCM) | Soluble [24] | Data from chemical suppliers |
| Ethyl acetate (EtOAc) | Soluble [24] | Data from chemical suppliers |
The compound demonstrates good solubility in various organic solvents commonly employed in pharmaceutical and research applications [24]. Methanol, dimethylformamide, dichloromethane, and ethyl acetate all provide suitable dissolution media for CA-074 methyl ester [24]. This solubility profile reflects the compound's amphiphilic nature, with hydrophobic regions contributing to organic solvent compatibility [3].
The stability characteristics of CA-074 methyl ester are influenced by environmental conditions, particularly temperature and humidity [3] [5]. The compound requires storage at minus twenty degrees Celsius to maintain chemical integrity over extended periods [3] [5]. Under these conditions, the solid material remains stable for several months [3].
| Property | Value |
|---|---|
| Melting Point (°C) | 153-155 [5] [19] |
| Boiling Point (°C) | 666.3 ± 55.0 (predicted) [5] [19] |
| Density (g/cm³) | 1.212 ± 0.06 (predicted) [5] [19] |
| pKa (predicted) | 13.38 ± 0.40 (predicted) [5] [19] |
| XLogP3-AA | 1.2 [1] |
| Topological Polar Surface Area (Ų) | 117 [1] |
| Storage Temperature (°C) | -20 [3] [5] |
| Storage Class Code | 11 - Combustible Solids [5] |
The melting point of CA-074 methyl ester is established within the range of 153 to 155 degrees Celsius, indicating a crystalline solid with well-defined thermal transition properties [5] [19]. The predicted boiling point of 666.3 degrees Celsius, with an uncertainty of 55.0 degrees, suggests thermal decomposition would likely occur before reaching this temperature [5] [19].
The compound exhibits a predicted density of 1.212 grams per cubic centimeter, with an estimated uncertainty of 0.06 grams per cubic centimeter [5] [19]. This density value is consistent with organic compounds containing multiple heteroatoms and reflects the molecular packing efficiency in the solid state [5] [19].
The predicted pKa value of 13.38, with an uncertainty range of 0.40, indicates that CA-074 methyl ester is essentially non-ionizable under physiological pH conditions [5] [19]. This property contributes to its stability and membrane permeability characteristics [5] [19].
The spectroscopic characterization of CA-074 methyl ester employs multiple analytical techniques to confirm structural identity and assess purity [12] [15]. High-performance liquid chromatography serves as the primary method for purity assessment, with reported values ranging from 99.0% to 99.55% depending on the analytical conditions and sample preparation [15].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for CA-074 methyl ester [15]. Proton nuclear magnetic resonance spectra demonstrate consistency with the expected molecular structure, confirming the presence and connectivity of all hydrogen-containing functional groups [15]. Carbon-13 nuclear magnetic resonance data are available through the PubChem database, providing comprehensive information about the carbon framework of the molecule [1].
| Method | Key Data/Application | Reference/Notes |
|---|---|---|
| High Performance Liquid Chromatography (HPLC) | Purity: 99.55% - 99% (TLC) [15] | Certificate of Analysis data |
| ¹H Nuclear Magnetic Resonance (NMR) | Consistent with expected structure [15] | Structure confirmation |
| ¹³C Nuclear Magnetic Resonance (NMR) | Available in PubChem database [1] | Structural characterization |
| Mass Spectrometry (MS) | Exact Mass: 397.22128572 Da [1] | Monoisotopic mass determination |
| Thin Layer Chromatography (TLC) | Used for purity assessment ≥99% [15] | Quality control method |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Used for peptide profiling studies [12] | Biological activity studies |
Mass spectrometry analysis provides precise molecular weight determination, with the exact mass established as 397.22128572 daltons [1]. This high-resolution measurement confirms the molecular formula and enables differentiation from closely related compounds [1]. The monoisotopic mass value is essential for accurate identification in complex biological matrices [1].
Thin-layer chromatography serves as a rapid analytical method for purity assessment, with specifications typically requiring a minimum purity of 99% [15]. This technique provides a cost-effective approach for routine quality control during synthesis and storage [15].
Liquid chromatography coupled with tandem mass spectrometry represents a sophisticated analytical approach employed in biological studies investigating the mechanism of action of CA-074 methyl ester [12]. This technique enables the identification and quantification of peptide cleavage products in multiplex substrate profiling experiments [12].
The compound exhibits specific retention characteristics in reversed-phase chromatography systems, facilitating separation from related compounds and metabolites [12]. The chromatographic behavior reflects the compound's hydrophobic properties and hydrogen bonding capacity [12].
Infrared spectroscopy can be employed to identify characteristic functional group absorptions, including the carbonyl stretches associated with the amide linkages and ester group [5]. The oxirane ring exhibits distinctive infrared absorption patterns that aid in structural confirmation [5].
CA-074 methyl ester functions as a selective irreversible inhibitor of cathepsin B through covalent modification of the enzyme's active site [1] [2]. The compound belongs to the epoxysuccinyl class of inhibitors, which primarily target cysteine peptidases in clan CA [3]. The molecular basis of inhibition involves the nucleophilic attack of the catalytic cysteine residue (Cys29) on the oxirane (epoxide) ring present in the CA-074 structure [4].
The epoxysuccinyl moiety in CA-074 methyl ester serves as an electrophilic warhead that forms a covalent bond with the sulfur atom of the active site cysteine residue [4]. This covalent modification permanently inactivates the enzyme by disrupting the catalytic mechanism. The sulfur anion in the cathepsin B structure attacks the carbon of the oxirane ring, leading to a change in the active site conformation and complete loss of enzymatic activity [4].
The specificity of CA-074 methyl ester for cathepsin B is primarily attributed to its unique structural features that complement the enzyme's active site architecture. Unlike other cysteine cathepsins, cathepsin B possesses a distinctive occluding loop that contains two adjacent histidine residues (His110 and His111) positioned in the S2' subsite [1] [2]. These histidine residues serve as critical recognition elements for the C-terminal portion of the inhibitor molecule.
CA-074 methyl ester demonstrates irreversible inhibition kinetics against cathepsin B, characterized by time-dependent enzyme inactivation [1] [2]. The irreversible nature of inhibition has been confirmed through jump-dilution experiments, which demonstrate that enzymatic activity cannot be recovered after extensive dilution of the inhibitor [5] [6].
The kinetic parameters for CA-074 methyl ester inhibition of cathepsin B vary significantly across different pH conditions. At pH 4.6, the inhibitor exhibits a Ki value of 52,000 nM and a kinact value of 0.016 s⁻¹, resulting in a kinact/Ki ratio of 3.1 × 10² M⁻¹s⁻¹ [1] [2]. At pH 5.5, the Ki increases to 56,000 nM with a kinact of 0.014 s⁻¹, yielding a kinact/Ki ratio of 2.5 × 10² M⁻¹s⁻¹ [1] [2]. At neutral pH 7.2, the Ki decreases to 29,000 nM with a kinact of 0.014 s⁻¹, producing a kinact/Ki ratio of 4.8 × 10² M⁻¹s⁻¹ [1] [2].
The kinetic analysis reveals that CA-074 methyl ester lacks the pronounced pH-dependent inhibition profile characteristic of its parent compound CA-074 [1] [2]. This difference is attributed to the methylation of the C-terminal proline carboxyl group, which eliminates the pH-sensitive ionic interactions that contribute to the enhanced potency of CA-074 at acidic pH values [1] [2].
CA-074 methyl ester was specifically designed to overcome the membrane permeability limitations of the parent compound CA-074 [7] [8]. The charged nature of CA-074, due to its free carboxyl group, severely restricts its ability to cross cellular membranes through passive diffusion [8] [9]. The methylation of the C-terminal proline residue in CA-074 methyl ester converts the charged carboxylate group into a neutral methyl ester, significantly enhancing its lipophilicity and membrane permeability [7] [8].
The enhanced membrane permeability of CA-074 methyl ester is reflected in its ability to effectively inhibit intracellular cathepsin B activity in cultured cells [8] [10]. Studies have demonstrated that CA-074 methyl ester at concentrations of 1 μM can achieve selective inactivation of intracellular cathepsin B in human gingival fibroblasts within 3 hours of treatment [10]. This represents a substantial improvement over CA-074, which requires concentrations of 10 μM and extended incubation periods of 12 hours to achieve comparable levels of intracellular enzyme inhibition [11] [12].
The cell-permeable nature of CA-074 methyl ester has been demonstrated across multiple cell types, including macrophages, fibroblasts, and cancer cell lines [13] [4]. The compound readily crosses cellular membranes and accumulates within the cytoplasm, where it undergoes enzymatic conversion to its active form [13] [14].
The mechanism of action of CA-074 methyl ester involves a critical intracellular conversion step mediated by cellular esterases [7] [4]. Following membrane permeation, the methyl ester group is hydrolyzed by intracellular esterases, releasing the active inhibitor CA-074 [7] [14]. This conversion process is essential for the inhibitory activity, as the methyl ester form itself exhibits significantly reduced potency compared to the parent compound [1] [2].
The esterase-mediated conversion represents a form of prodrug activation, where the membrane-permeable but less active methyl ester serves as a delivery vehicle for the highly potent but membrane-impermeable CA-074 [14] [15]. This conversion occurs rapidly within the cellular environment, with studies indicating that significant cathepsin B inhibition can be detected within 30 minutes of CA-074 methyl ester treatment [13].
The requirement for esterase-mediated conversion explains the temporal characteristics of CA-074 methyl ester action in cellular systems [13]. Unlike direct enzyme inhibitors that exhibit immediate effects, CA-074 methyl ester requires time for cellular uptake, esterase conversion, and subsequent interaction with target enzymes [13]. This temporal delay has been observed in protection assays, where the compound requires preincubation periods to achieve maximum inhibitory effects [13].
The efficiency of intracellular conversion may vary between different cell types based on their esterase expression levels and activity [4]. This variability can influence the effective concentration and kinetics of cathepsin B inhibition in different cellular contexts [4].
The binding site interactions of CA-074 methyl ester with cathepsin B involve multiple subsites within the enzyme's active site, following the Schechter-Berger nomenclature for protease-inhibitor interactions [1] [2]. The inhibitor engages with the S2, S1, S1', and S2' subsites of the enzyme, with each subsite contributing to the overall binding affinity and specificity [1] [2].
The molecular recognition process involves both non-covalent interactions and covalent bond formation. Initial binding is mediated by hydrogen bonding and van der Waals interactions between the inhibitor backbone and the enzyme subsites [1] [2]. The peptide backbone of CA-074 methyl ester adopts a conformation that complements the shape and electrostatic properties of the cathepsin B active site [1] [2].
The S2' subsite interactions are particularly important for the specificity of CA-074 methyl ester toward cathepsin B [1] [2]. This subsite contains the unique occluding loop structure with His110 and His111 residues that distinguish cathepsin B from other cysteine cathepsins [1] [2]. However, the methylation of the C-terminal proline in CA-074 methyl ester eliminates the strong ionic interactions that the parent compound CA-074 forms with these histidine residues [1] [2].
Molecular docking studies have revealed that CA-074 binds to cathepsin B with binding energies of -58.3 kcal/mol at pH 4.6 and -43.0 kcal/mol at pH 7.2 [1] [2]. These binding energies reflect the sum of all non-covalent interactions prior to covalent bond formation. The difference in binding energies between pH conditions is attributed to the protonation states of the histidine residues and the resulting ionic interaction patterns [1] [2].
The covalent modification occurs through nucleophilic attack of the active site cysteine (Cys29) on the electrophilic carbon of the oxirane ring [4]. This reaction results in the formation of a stable covalent adduct that permanently inactivates the enzyme [4]. The irreversible nature of this interaction accounts for the sustained inhibition observed in cellular systems even after inhibitor washout [5] [6].